molecular formula C23H42ClN B3433406 Dodecyl(ethylbenzyl)dimethylammonium chloride CAS No. 27479-28-3

Dodecyl(ethylbenzyl)dimethylammonium chloride

Cat. No.: B3433406
CAS No.: 27479-28-3
M. Wt: 368.0 g/mol
InChI Key: IHDIFQKZWSOIBB-UHFFFAOYSA-M
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Description

Dodecyl(ethylbenzyl)dimethylammonium chloride is a quaternary ammonium compound widely used as a cationic surfactant. It is known for its antimicrobial properties, making it a common ingredient in disinfectants and sanitizers. The compound’s chemical formula is C23H42ClN, and it is often utilized in various industrial and household cleaning products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl(ethylbenzyl)dimethylammonium chloride is typically synthesized through a quaternization reaction. This involves the reaction of dodecylamine with ethylbenzyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through processes such as distillation and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Dodecyl(ethylbenzyl)dimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce various alkylated derivatives, while oxidation reactions may yield oxidized forms of the compound .

Scientific Research Applications

Mechanism of Action

The antimicrobial action of dodecyl(ethylbenzyl)dimethylammonium chloride is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayers, causing leakage of cellular contents and ultimately leading to cell death. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecyl(ethylbenzyl)dimethylammonium chloride stands out due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent in various formulations .

Properties

IUPAC Name

dodecyl-[(4-ethylphenyl)methyl]-dimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42N.ClH/c1-5-7-8-9-10-11-12-13-14-15-20-24(3,4)21-23-18-16-22(6-2)17-19-23;/h16-19H,5-15,20-21H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDIFQKZWSOIBB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)CC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872365
Record name Dodecyldimethyl(4-ethylbenzyl)ammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14351-42-9, 27479-28-3
Record name Quaternium-14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014351429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quaternium-14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027479283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanaminium, N-dodecyl-ar-ethyl-N,N-dimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecyldimethyl(4-ethylbenzyl)ammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl(ethylbenzyl)dimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.064
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUATERNIUM-14
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGE94G6AGI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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